Metergoline phenylmethyl ester
Overview
Description
N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-yl)methyl]carbamic acid (phenylmethyl) ester is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound.
Scientific Research Applications
Metergoline has been utilized in the synthesis of tritium-labeled compounds for scientific studies. Tritium labeling is a critical technique in biochemical research for tracing and analyzing molecular pathways (Vicario, Perucca, Ramella, & Arcamone, 1978).
It has been studied for its effects on patients with obsessive-compulsive disorder (OCD), demonstrating the ability to block the behavioral and neuroendocrine effects of orally administered m-chlorophenylpiperazine in OCD patients (Pigott et al., 1991).
Metergoline exhibits potent antifungal activity against Candida krusei, a yeast species resistant to common antifungal agents. Its mechanism involves inducing apoptosis in C. krusei through reactive oxygen species accumulation and mitochondrial membrane depolarization (Kang et al., 2011).
In analytical chemistry, metergoline has been used as a template molecule in the development of molecularly imprinted polymers, which function as selective sorbents in solid-phase extraction procedures, particularly for ergot alkaloids (Lenain et al., 2012).
It's been applied in biosensor development, where molecularly imprinted polymers with metergoline recognition elements were used in affinity sensors for detecting low-molecular-weight organic compounds in natural waters (Lenain et al., 2015).
Metergoline’s polymorphs have been investigated using solid-state NMR measurements, aiding in the understanding of drug formulation polymorphism (Czernek, Urbanová, & Brus, 2018).
properties
IUPAC Name |
benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJKEUHNJHDLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860212 | |
Record name | Benzyl [(1,6-dimethylergolin-8-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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